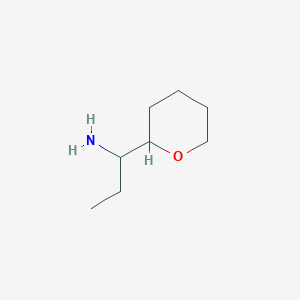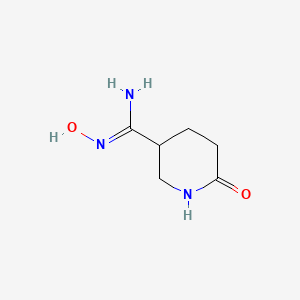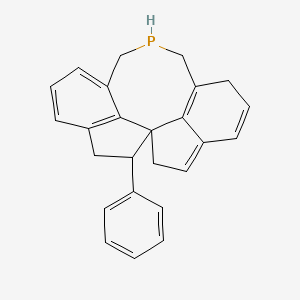
4H-Diindeno[7,1-cd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Diindeno[7,1-cd] is a complex organic compound known for its unique structure and properties It is a derivative of diindeno, characterized by its fused ring system which includes indeno groups attached to a central core
作用机制
Target of Action
It is known that 4h-diindeno[7,1-cd] is a chiral phosphine ligand used for enantioselective synthesis . In this context, the target would be the reactants in the synthesis process that this compound] interacts with to facilitate the reaction.
Mode of Action
The mode of action of this compound] involves its interaction with the reactants in the synthesis process. It acts as a catalyst, facilitating the reaction and leading to high yield and high enantioselective results
Result of Action
The result of this compound]'s action is the facilitation of enantioselective synthesis, leading to high yield and high enantioselective results . This implies that it helps control the spatial arrangement of atoms in the synthesized molecules, which is crucial in many chemical and pharmaceutical applications.
准备方法
The synthesis of 4H-Diindeno[7,1-cd] typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki coupling reactions, where bromo derivatives are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen, and solvents like toluene or dichloromethane. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent yields and purity.
化学反应分析
4H-Diindeno[7,1-cd] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitro groups under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro compounds.
科学研究应用
4H-Diindeno[7,1-cd] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: In the field of optoelectronics, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
相似化合物的比较
4H-Diindeno[7,1-cd] can be compared with other similar compounds such as:
Diindeno[1,2-b;1’,2’-i]anthracenes: These compounds have similar fused ring systems but differ in the position and type of substituents, affecting their electronic properties.
Diindeno-fused dibenzo[a,h]anthracenes: These derivatives exhibit different degrees of non-planarity and electronic structures, making them suitable for various applications in organic electronics.
The uniqueness of this compound] lies in its specific ring fusion and substituent patterns, which confer distinct electronic and chemical properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
18-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-3,5,8(20),12,14,16(19)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23P/c1-2-6-17(7-3-1)22-14-19-9-5-11-21-16-26-15-20-10-4-8-18-12-13-25(22,23(18)20)24(19)21/h1-9,11-12,22,26H,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOXOMTYBAEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CCC34C2=C1CPCC5=CC=CC(=C53)CC4C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
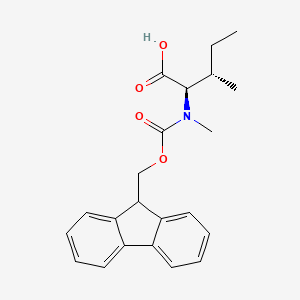
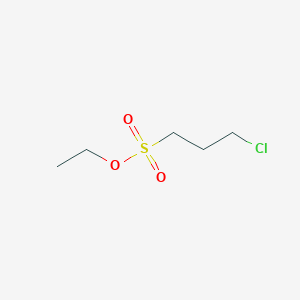
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B2609122.png)

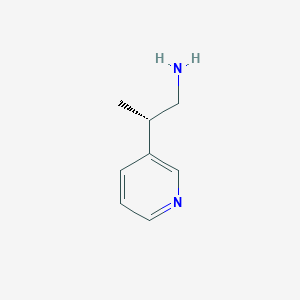
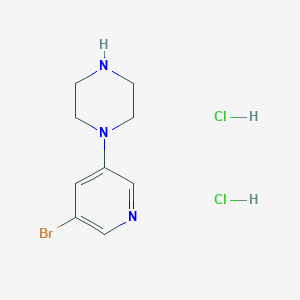
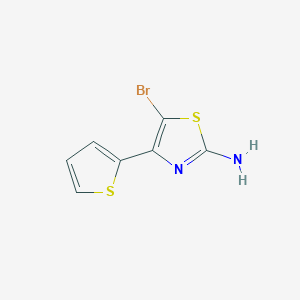
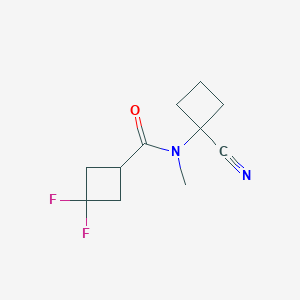
![N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2609132.png)
![N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2609133.png)
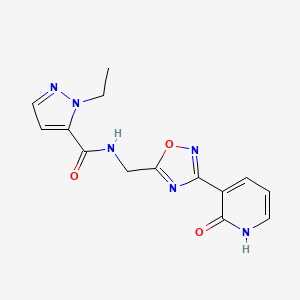
![3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane](/img/structure/B2609139.png)
